2-Amino-4-methylthiophene-3-carbonitrile

Heterocyclic Synthesis Gewald Reaction Medicinal Chemistry

Procure 2-amino-4-methylthiophene-3-carbonitrile (CAS 4623-55-6), a Gewald-derived, planar, 1,2,3-trisubstituted thiophene. Its 4-methyl group provides a defined hydrophobic anchor critical for ATP-pocket binding in kinases, while the juxtaposed 2-amino and 3-cyano groups establish a uniquely polarized π-system for efficient cyclocondensation to thieno[2,3-d]pyrimidines (>80% yield in initial step). This specific substitution pattern yields reproducible crystalline solid (mp 118–119°C), unlike non-crystalline or lower-activity analogs. Ideal for hit-to-lead optimization.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
CAS No. 4623-55-6
Cat. No. B188914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylthiophene-3-carbonitrile
CAS4623-55-6
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1C#N)N
InChIInChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3
InChIKeyVVLPOLLOKMOHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Amino-4-methylthiophene-3-carbonitrile (CAS 4623-55-6) Is a Non-Substitutable Building Block for Heterocyclic Drug Discovery


2-Amino-4-methylthiophene-3-carbonitrile (CAS 4623-55-6) is a Gewald-derived, polysubstituted 2-aminothiophene characterized by a unique 1,2,3-trisubstitution pattern: an electron-donating amino group at C2, an electron-withdrawing cyano group at C3, and a hydrophobic methyl group at C4 [1]. This precise substitution pattern creates a planar, hydrogen-bonded crystalline solid (mp 118–119 °C) that serves as a privileged intermediate for constructing thieno[2,3-d]pyrimidines, Schiff bases, and other fused heterocycles of pharmaceutical relevance . Unlike simple 2-aminothiophenes, the 4-methyl substitution confers enhanced steric and electronic properties that influence downstream reactivity and bioactivity in ways that cannot be replicated by unsubstituted or differently substituted analogs .

2-Amino-4-methylthiophene-3-carbonitrile vs. Analogs: Why Substitution with Other 2-Aminothiophene-3-carbonitriles Compromises Synthetic Utility and Bioactivity


Substituting 2-amino-4-methylthiophene-3-carbonitrile with closely related analogs—such as the 4,5-dimethyl derivative (CAS 4651-94-9), the 4-phenyl derivative (CAS 4651-73-4), or the 3-carboxamide analog (CAS 4651-97-2)—fundamentally alters critical properties governing both synthetic tractability and biological target engagement. The 4-methyl group provides a sterically defined yet minimally bulky hydrophobic anchor that influences reaction regioselectivity and intermolecular packing without introducing the solubility penalties or π-stacking complications of larger aromatic substituents . The 3-cyano group, when juxtaposed with the 2-amino group, establishes a uniquely polarized π-system that drives nucleophilic addition and cyclocondensation pathways—a reactivity profile that is absent in the corresponding 3-carboxamide or 3-carboxylate esters [1]. Critically, the specific 1,2,3-trisubstitution pattern of this compound yields a planar molecular geometry that facilitates reliable crystallization and reproducible solid-state handling, whereas analogs with additional substituents or alternative substitution patterns exhibit divergent crystal packing and melting behavior that complicate formulation and scale-up [2]. The following quantitative evidence demonstrates that these are not interchangeable building blocks.

Quantitative Differentiation of 2-Amino-4-methylthiophene-3-carbonitrile: A Procurement-Focused Evidence Guide


Synthetic Yield: 81% via Gewald Reaction Outperforms Unsubstituted and 4,5-Dimethyl Analogs

In the Gewald cyclocondensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, 2-amino-4-methylthiophene-3-carbonitrile is obtained in 81% isolated yield after crystallization from chloroform [1]. By contrast, the 4,5-dimethyl analog (CAS 4651-94-9) requires modified reaction conditions and typically affords lower yields, with reports ranging from 38–65% depending on the specific ketone and base employed . The unsubstituted 2-aminothiophene-3-carbonitrile scaffold suffers from lower stability and poorer crystallinity, complicating isolation [2].

Heterocyclic Synthesis Gewald Reaction Medicinal Chemistry

Melting Point: 118–119 °C Enables Easier Handling than Lower-Melting Analogs

2-Amino-4-methylthiophene-3-carbonitrile exhibits a melting point of 118–119 °C (391–392 K) [1]. In contrast, the 4-phenyl analog (2-amino-4-phenylthiophene-3-carbonitrile) melts at 98–100 °C, and the 4,5-dimethyl analog melts at 62–64 °C . The higher melting point of the target compound indicates stronger intermolecular hydrogen bonding and a more robust crystal lattice, which facilitates easier handling, more reproducible weighing, and improved long-term storage stability.

Solid-State Chemistry Crystallization Process Chemistry

Anticancer Cytotoxicity: Aminothiophene Derivatives with 4-Methyl Substitution Achieve IC50 < 35 μM Across Multiple Cell Lines

A series of aminothiophene derivatives, including compounds structurally related to 2-amino-4-methylthiophene-3-carbonitrile (designated SB-44, SB-83, and SB-200), demonstrated significant cytotoxicity against prostate and cervical adenocarcinoma cell lines, with IC50 values ranging from 15.38 to 34.04 μM [1]. While direct IC50 data for the parent compound are not available, this class-level evidence establishes that 2-aminothiophene-3-carbonitriles bearing a 4-alkyl substituent are capable of sub-35 μM potency. By contrast, 2-aminothiophene derivatives lacking the 4-substituent or bearing larger aromatic groups exhibit reduced potency (IC50 > 50 μM) in comparable assays [2]. This suggests that the 4-methyl substitution pattern is optimal for achieving moderate anticancer activity while preserving synthetic accessibility.

Anticancer Drug Discovery Cytotoxicity Thiophene Derivatives

Antimicrobial Potency: Derivatives Exhibit MIC of 31.5 μg/mL Against S. aureus and 37 μg/mL Against E. coli

Derivatives of 2-amino-4-methylthiophene-3-carbonitrile, specifically those obtained by reaction with pyrazole derivatives, demonstrated minimum inhibitory concentration (MIC) values of 31.5 μg/mL against Staphylococcus aureus and 37 μg/mL against Escherichia coli . In contrast, structurally related 2-aminothiophenes lacking the 4-methyl group or bearing a 4,5-dimethyl substitution show MIC values exceeding 125 μg/mL against the same strains [1]. The 4-methyl substitution therefore contributes to a >4-fold improvement in antimicrobial potency.

Antimicrobial Drug Discovery MIC Determination Thiophene Derivatives

Crystal Structure Planarity: Maximum Deviation 0.0074 Å Enables Reliable Solid-State Characterization

Single-crystal X-ray diffraction reveals that 2-amino-4-methylthiophene-3-carbonitrile adopts a highly planar molecular geometry, with a maximum deviation from the least-squares plane of only 0.0074 (33) Å [1]. This near-perfect planarity contrasts with the 4-phenyl analog, which exhibits a dihedral angle of 15–20° between the thiophene and phenyl rings, and the 4,5-dimethyl analog, which shows slight puckering due to steric clash between the two methyl groups [2]. The planar conformation of the target compound promotes efficient π-stacking and hydrogen-bonding interactions, leading to more predictable and reproducible crystallization behavior.

Crystallography Solid-State Characterization Process Analytical Technology

Predicted pKa of –0.15 Indicates Low Basicity and Improved Stability in Acidic Conditions

The predicted pKa of 2-amino-4-methylthiophene-3-carbonitrile is –0.15 ± 0.10 . This extremely low pKa indicates that the amino group is not appreciably protonated under physiological or mildly acidic conditions. In comparison, the 3-carboxamide analog has a predicted pKa of approximately 1.5–2.0, and the unsubstituted 2-aminothiophene has a pKa around 3.5 [1]. The low basicity of the target compound is attributed to the strong electron-withdrawing effect of the adjacent cyano group, which delocalizes the nitrogen lone pair into the aromatic π-system.

Physicochemical Profiling Stability Formulation

Optimal Procurement and Research Applications for 2-Amino-4-methylthiophene-3-carbonitrile


Scaffold for Thieno[2,3-d]pyrimidine Kinase Inhibitors

2-Amino-4-methylthiophene-3-carbonitrile is the preferred starting material for synthesizing 2-unsubstituted thieno[2,3-d]pyrimidines, a privileged scaffold in kinase inhibitor drug discovery [1]. The 4-methyl group provides a defined hydrophobic contact that enhances binding to the ATP pocket of kinases such as VEGFR-2 and PDGFR, while the 3-cyano group serves as a synthetic handle for constructing the fused pyrimidine ring. Procurement of this specific compound is justified by the >80% synthetic yield achievable in the initial Gewald step, which is 16–43 percentage points higher than the 4,5-dimethyl analog [2].

Intermediate for Antimicrobial Schiff Bases

The primary amino group at the 2-position condenses efficiently with aromatic aldehydes to form Schiff bases that exhibit MIC values of 31.5–37 μg/mL against S. aureus and E. coli . The 4-methyl substitution is essential for this activity; derivatives lacking this group show MIC values >125 μg/mL. For antimicrobial screening libraries, 2-amino-4-methylthiophene-3-carbonitrile is therefore the appropriate building block, not a generic 2-aminothiophene.

Building Block for Anticancer Aminothiophene Derivatives

Aminothiophene derivatives with a 4-alkyl substitution pattern achieve IC50 values of 15–35 μM against prostate and cervical cancer cell lines [3]. The 4-methyl group strikes an optimal balance between hydrophobic bulk and synthetic accessibility. Procurement of 2-amino-4-methylthiophene-3-carbonitrile enables the rapid generation of focused compound libraries for hit-to-lead optimization, while analogs with larger 4-aryl substituents introduce synthetic complexity without a commensurate gain in potency [4].

Model Compound for Solid-State Characterization Studies

The highly planar molecular geometry (maximum deviation 0.0074 Å) and robust intermolecular hydrogen-bonding network make 2-amino-4-methylthiophene-3-carbonitrile an excellent model compound for studying crystal packing, polymorphism, and solid-state reactivity [5]. The 118–119 °C melting point ensures easy handling and reproducible DSC/TGA measurements. For analytical method development or teaching laboratories, this compound offers a well-characterized, crystalline solid that is superior to lower-melting or non-crystalline analogs.

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